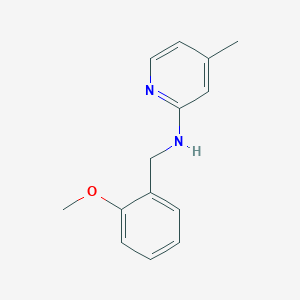![molecular formula C18H20N2O2 B379395 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B379395.png)
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and 2-methoxymethylbenzaldehyde.
Condensation Reaction: The o-toluidine undergoes a condensation reaction with 2-methoxymethylbenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under basic conditions to form the benzimidazole core.
Etherification: The final step involves the etherification of the benzimidazole core with 2-chloroethanol to introduce the 2-o-tolyloxy-ethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-benzoimidazole: Lacks the methoxymethyl and 2-o-tolyloxy-ethyl groups.
2-Ethyl-1H-benzoimidazole: Contains an ethyl group instead of the methoxymethyl group.
2-Phenyl-1H-benzoimidazole: Contains a phenyl group instead of the 2-o-tolyloxy-ethyl group.
Uniqueness
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is unique due to the presence of both the methoxymethyl and 2-o-tolyloxy-ethyl groups, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Propiedades
Fórmula molecular |
C18H20N2O2 |
|---|---|
Peso molecular |
296.4g/mol |
Nombre IUPAC |
2-(methoxymethyl)-1-[2-(2-methylphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14-7-3-6-10-17(14)22-12-11-20-16-9-5-4-8-15(16)19-18(20)13-21-2/h3-10H,11-13H2,1-2H3 |
Clave InChI |
NKFRRLLMZYDISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
SMILES canónico |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-BROMOPHENYL)METHYL]-1-BUTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379312.png)

![N-[4-(dimethylamino)benzyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B379317.png)



![N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)


![4-methyl-N-{2-[(3-quinolinylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B379327.png)
![4-Chloro-2-[1-(2,4-dimethylanilino)ethyl]phenol](/img/structure/B379329.png)
![2-[1-(Benzylamino)ethyl]-4-chlorophenol](/img/structure/B379331.png)
![4-Chloro-2-[1-(4-chloroanilino)ethyl]phenol](/img/structure/B379333.png)

